

An In-depth Technical Guide to 2-Methylhexanenitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylhexanenitrile

Cat. No.: B1624611

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanenitrile, also known as 2-cyanopentane, is a branched aliphatic nitrile that serves as a versatile intermediate in organic synthesis. Its unique structural features, including the nitrile functional group and the chiral center at the second carbon, make it a valuable building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations of **2-Methylhexanenitrile**, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical and Physical Properties

2-Methylhexanenitrile is a colorless liquid with the chemical formula $C_7H_{13}N$.^[1] Its key identifiers and physicochemical properties are summarized in the table below. While experimental data for some properties are limited, computed values from reliable sources are provided to offer a comprehensive profile of the compound.

Property	Value	Source(s)
CAS Number	20654-42-6	[1]
Molecular Formula	C ₇ H ₁₃ N	[1]
Molecular Weight	111.18 g/mol	[1]
IUPAC Name	2-methylhexanenitrile	[1]
Synonyms	2-Cyanohexane, 2-Methylcapronitrile	[1]
Boiling Point	231.9 ± 13.0 °C (Predicted)	[2]
Density	0.941 ± 0.06 g/cm ³ (Predicted)	[2]
XLogP3-AA	2.5	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	3	[1]
Exact Mass	111.104800 g/mol	[1]
Monoisotopic Mass	111.104800 g/mol	[1]
Topological Polar Surface Area	23.8 Å ²	[1]
Kovats Retention Index	913 (Standard non-polar)	[1]

Spectroscopic Data

Detailed experimental spectra for **2-Methylhexanenitrile** are not readily available in public databases. However, based on its chemical structure, the following spectral characteristics can be anticipated:

- Infrared (IR) Spectroscopy: A sharp, medium-to-strong absorption band is expected in the region of 2240-2260 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group.

The spectrum would also exhibit C-H stretching vibrations just below 3000 cm^{-1} and C-H bending vibrations around 1465 cm^{-1} and 1375 cm^{-1} .

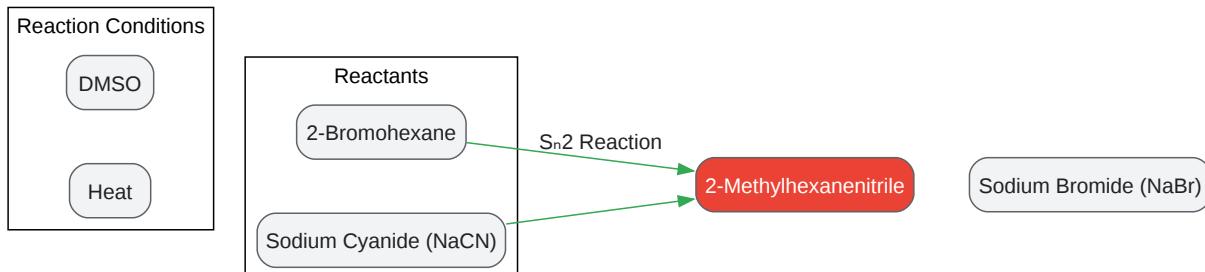
- ^1H NMR Spectroscopy: The proton NMR spectrum would be complex due to the chirality of the molecule. The methyl group attached to the chiral center would appear as a doublet. The methine proton at the chiral center would be a multiplet. The protons of the butyl chain would show characteristic multiplets. The terminal methyl group of the butyl chain would be a triplet.
- ^{13}C NMR Spectroscopy: The carbon of the nitrile group ($\text{C}\equiv\text{N}$) is expected to have a chemical shift in the range of 115-125 ppm. The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at $\text{m/z} = 111$. Common fragmentation patterns for aliphatic nitriles involve the loss of alkyl radicals. The fragmentation of **2-methylhexanenitrile** would likely show significant peaks corresponding to the loss of a methyl group ($\text{m/z} = 96$) and a butyl group ($\text{m/z} = 54$), as well as cleavage at other C-C bonds.^[3]

Synthesis of 2-Methylhexanenitrile

A common and effective method for the synthesis of alkyl nitriles is the Kolbe nitrile synthesis, which involves the nucleophilic substitution of an alkyl halide with a cyanide salt.^[4] This $\text{S}_{\text{n}}2$ reaction is particularly suitable for primary and secondary alkyl halides.

Representative Experimental Protocol: Kolbe Nitrile Synthesis

This protocol describes a general procedure for the synthesis of **2-Methylhexanenitrile** from 2-bromohexane.


Materials:

- 2-Bromohexane
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Dimethyl sulfoxide (DMSO) or other polar aprotic solvent

- Diethyl ether or other suitable organic solvent for extraction
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in a minimal amount of water and then add dimethyl sulfoxide.
- Addition of Alkyl Halide: Slowly add 2-bromohexane to the stirred solution.
- Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Washing: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation to obtain pure **2-Methylhexanenitrile**.

[Click to download full resolution via product page](#)

Kolbe Nitrile Synthesis of **2-Methylhexanenitrile**.

Applications in Drug Development and Research

Nitriles are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, amides, and ketones, making it a versatile synthetic handle.

The branched structure of **2-Methylhexanenitrile** can be particularly advantageous in drug design. The methyl group can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. By incorporating this branched nitrile into a larger molecule, medicinal chemists can fine-tune its pharmacokinetic and pharmacodynamic properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-Methylhexanenitrile** is not readily available. However, based on the general properties of aliphatic nitriles, the following safety precautions should be observed:

- **Toxicity:** Aliphatic nitriles can be toxic if inhaled, ingested, or absorbed through the skin.^[5] Their toxicity is often attributed to the in vivo metabolic release of cyanide ions.^[6] Therefore, it is crucial to handle **2-Methylhexanenitrile** with appropriate personal protective equipment

(PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

- Flammability: Aliphatic nitriles are combustible liquids.^[5] Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media, such as dry chemical, foam, or carbon dioxide.
- Incompatibilities: Nitriles are incompatible with strong acids, strong oxidizing agents, and reducing agents.^[5] Contact with strong acids can lead to the release of highly toxic hydrogen cyanide gas.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

GHS Hazard Classification (Predicted)

Based on the properties of similar aliphatic nitriles, the GHS classification for **2-Methylhexanenitrile** is likely to include:

- Flammable Liquids
- Acute Toxicity (Oral, Dermal, Inhalation)
- Serious Eye Damage/Eye Irritation
- Skin Corrosion/Irritation

Always consult a comprehensive and up-to-date SDS for any chemical before use. In the absence of a specific SDS for **2-Methylhexanenitrile**, treat it with the same precautions as other hazardous aliphatic nitriles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylhexanenitrile | C7H13N | CID 11194307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Kolbe nitrile synthesis - Sciencemadness Wiki [sciemadness.org]
- 5. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methylhexanenitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1624611#2-methylhexanenitrile-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com